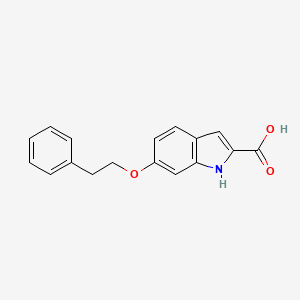
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2-phenylethoxy)-1H-indole-2-carboxylic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has a phenylethoxy group and a carboxylic acid group attached to the indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or a similar method . The phenylethoxy group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the phenylethoxy and carboxylic acid groups . The exact structure would depend on the positions of these groups on the indole ring .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of indoles and carboxylic acids can be predicted, such as their acidity and reactivity .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The synthesis of indole-3-carboxylic acid derivatives demonstrates the versatility of indoles in chemical reactions. Bergman, Carlsson, and Sjöberg (1977) outlined a facile synthesis method for indole-3-carboxylic acid derivatives using indoles and phosgene, showcasing the reactivity of indole compounds and their derivatives in organic synthesis The reaction of indole and the indole grignard reagent with phosgene. A facile synthesis of indole-3-carboxylic acid derivatives.
Electrochemistry and Oxidation Studies
Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, revealing insights into the mechanism and products formed in neutral aqueous solutions. This study provides a deeper understanding of the electrochemical behavior of indole derivatives, which could be relevant for developing new electrochemical sensors or synthesis methods Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
Pharmaceutical Research
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative. This research underscores the potential of indole derivatives in drug development, particularly for anti-inflammatory applications Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative.
Food Chemistry and Antioxidant Properties
The study by Goh et al. (2015) on 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, investigated their antioxidant and cytotoxicity properties. This research highlights the potential health benefits of indole-related compounds and their interactions with natural food flavors, contributing to the understanding of food chemistry and nutrition 5-Methoxytryptamine reacts with natural food flavour to produce 6-methoxy tetrahydro-β-carbolines: in vitro investigation of their antioxidant and cytotoxicity properties.
Materials Science
Wu, Kuo, Chen, and Chang (2015) discussed the copolymerization of indole-6-carboxylic acid with 3,4-ethylenedioxythiophene, aiming to develop platinum catalyst supports for methanol oxidation. This study exemplifies the application of indole derivatives in materials science, specifically in the fabrication of catalysts for energy conversion technologies Copolymers Based on Indole-6-Carboxylic Acid and 3,4-Ethylenedioxythiophene as Platinum Catalyst Support for Methanol Oxidation.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)16-10-13-6-7-14(11-15(13)18-16)21-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPIOLCXOIXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)
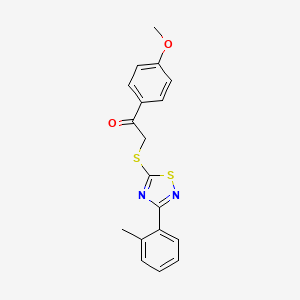
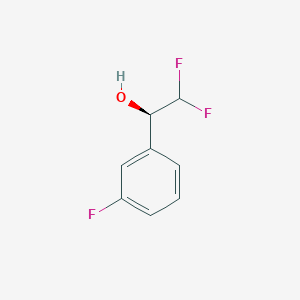
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)
![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)
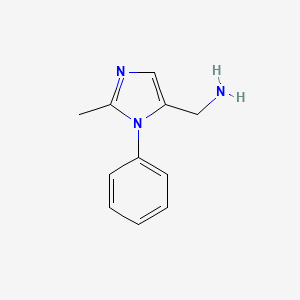
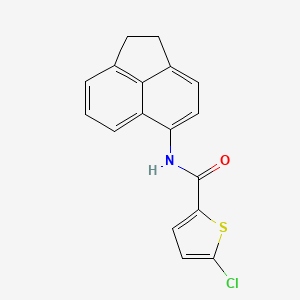
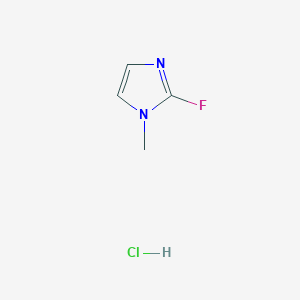
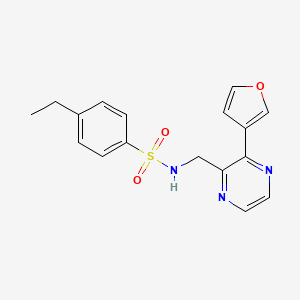
![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)